4-(4-Methyl-1H-pyrazol-1-YL)benzaldehyde
Overview
Description
4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde is an organic compound with the molecular formula C11H10N2O It is a derivative of benzaldehyde where the benzene ring is substituted with a 4-methyl-1H-pyrazol-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde typically involves the reaction of 4-methyl-1H-pyrazole with benzaldehyde under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in a solvent like ethanol at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: 4-(4-Methyl-1H-pyrazol-1-yl)benzoic acid.
Reduction: 4-(4-Methyl-1H-pyrazol-1-yl)benzyl alcohol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and proteins, altering their activity and function. The pyrazole ring is known to interact with various biological pathways, potentially leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde: Similar structure but with a different substitution pattern on the pyrazole ring.
4-(1H-Pyrazol-1-yl)benzenesulfonamide: Contains a sulfonamide group instead of an aldehyde group.
1-Methylpyrazole-4-boronic acid pinacol ester: Contains a boronic acid ester group instead of an aldehyde group.
Uniqueness
4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl-1H-pyrazol-1-yl group enhances its reactivity and potential for forming various derivatives, making it a valuable compound in synthetic chemistry and drug discovery .
Properties
IUPAC Name |
4-(4-methylpyrazol-1-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-9-6-12-13(7-9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMCWTMSJFZBQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60627116 | |
Record name | 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
433920-86-6 | |
Record name | 4-(4-Methyl-1H-pyrazol-1-yl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60627116 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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